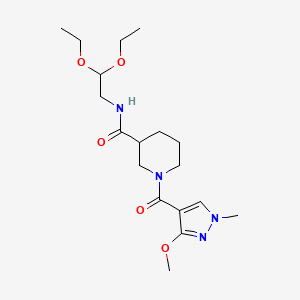
N-(2,2-diethoxyethyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2-diethoxyethyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C18H30N4O5 and its molecular weight is 382.461. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Binding Affinity Studies
Synthesis and PET Ligand Development : Analogous compounds to N-(2,2-diethoxyethyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-3-carboxamide, with variations in methoxy and fluorine substitutions, have been synthesized. These analogs, based on a pyrazole core template, show promise as tracers for medical imaging, particularly in developing positron emission tomography (PET) ligands for cerebral cannabinoid CB1 receptors due to their comparable affinities to the reference antagonist SR141716 (Tobiishi et al., 2007).
Molecular Interaction Studies : Studies on the molecular interaction of related compounds, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor, offer insights into conformational analysis and pharmacophore models. These models are significant in understanding the binding and antagonistic activity of similar compounds at cannabinoid receptors (Shim et al., 2002).
Radiolabeling and Imaging
PET Imaging Ligands Synthesis : Compounds such as JHU75528 and JHU75575, structurally related to the query compound, have been synthesized and show potential as PET radioligands for imaging CB1 receptors. These ligands display a combination of higher binding affinity and lower lipophilicity, making them suitable for emission tomography imaging of CB1 in human subjects (Fan et al., 2006).
Structure-Activity Relationships and SPECT Ligand Development : Investigating the structure-activity relationships of pyrazole derivatives similar to the compound helps characterize cannabinoid receptor binding sites. Some of these derivatives, particularly those with iodinated nature, have potential as gamma-enriching SPECT (single photon emission computed tomography) ligands for in vivo brain CB1 receptor binding characterization (Lan et al., 1999).
Chemical Synthesis Techniques
Microwave-Assisted Amidation : Research on microwave-assisted amidation of related compounds demonstrates advancements in synthetic methodologies. This approach yields carboxamides efficiently, which is pivotal in the synthesis of compounds like this compound (Milosevic et al., 2015).
Condensation Reactions in Synthesis : The synthesis of compounds through condensation reactions, such as those involving dialkoxyethyl pyrazole carboxamides, plays a crucial role in the production of structurally related compounds. These synthetic routes provide a basis for creating a variety of derivatives with potential applications in medical imaging and receptor studies (Bol’but et al., 2014).
Propiedades
IUPAC Name |
N-(2,2-diethoxyethyl)-1-(3-methoxy-1-methylpyrazole-4-carbonyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N4O5/c1-5-26-15(27-6-2)10-19-16(23)13-8-7-9-22(11-13)18(24)14-12-21(3)20-17(14)25-4/h12-13,15H,5-11H2,1-4H3,(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSWEUZTQWSHKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC(=O)C1CCCN(C1)C(=O)C2=CN(N=C2OC)C)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B2366818.png)
![3-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2366819.png)
![1-[2-(1H-indol-3-yl)ethyl]-3-[4-[2-(1H-indol-3-yl)ethylcarbamoylamino]phenyl]urea](/img/structure/B2366820.png)
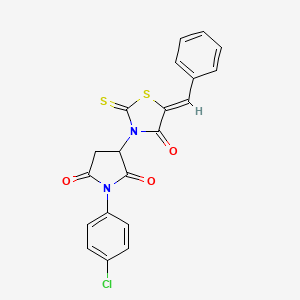
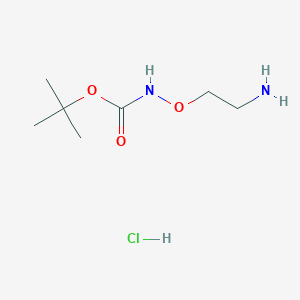

![4-Methyl-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}pentanoic acid](/img/structure/B2366828.png)
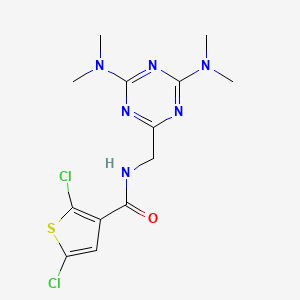
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-(trifluomethyl)phenyl)amino)formamide](/img/structure/B2366832.png)
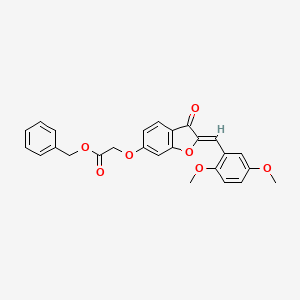
![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2366834.png)
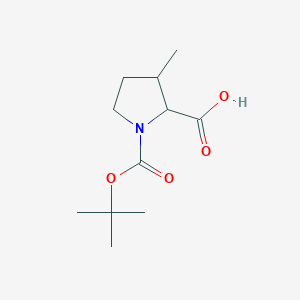
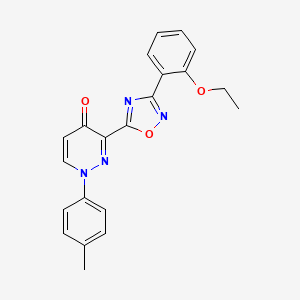
![(E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-(3-nitrophenyl)-2-propen-1-one](/img/structure/B2366838.png)